

Application Note: Preparation of Brousochalcone A Stock Solution

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Compound of Interest

Compound Name: Brousochalcone A

Cat. No.: B1235237

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Abstract

Brousochalcone A is a natural chalcone compound isolated from plants such as *Broussonetia papyrifera*.^{[1][2]} It has garnered significant interest in the scientific community for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects.^{[1][3]} As a xanthine oxidase inhibitor, it effectively scavenges free radicals and inhibits nitric oxide synthesis.^{[2][4]} Furthermore, **Brousochalcone A** has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as increasing reactive oxygen species (ROS) to activate FOXO3 signaling, inhibiting the orphan nuclear receptor NR4A1, and promoting the degradation of β -catenin.^{[1][5][6]} Proper preparation and storage of **Brousochalcone A** stock solutions are critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of **Brousochalcone A** stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of **Brousochalcone A** is presented below.

Property	Value
Molecular Formula	C ₂₀ H ₂₀ O ₅
Molecular Weight	340.37 g/mol [4]
CAS Number	99217-68-2[7]
Appearance	Powder

Solubility Data

The solubility of **Brousochalcone A** in various solvent systems is crucial for preparing appropriate stock solutions for both in vitro and in vivo studies. Sonication and gentle heating may be required to achieve complete dissolution.[4]

Solvent/Solvent System	Solubility
DMSO	80 mg/mL (235.04 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.34 mM)[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (7.34 mM)[8]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for In Vitro Use)

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most cell-based assays.

Materials:

- **Brousochalcone A** powder
- Anhydrous/Sterile DMSO

- Sterile microcentrifuge tubes or cryovials
- Analytical balance
- Vortex mixer and/or sonicator

Procedure:

- **Determine Required Mass:** Calculate the mass of **Brousochalcone A** powder needed to achieve the desired stock concentration. The formula is: $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$ Example: To prepare 1 mL of a 50 mM stock solution: $\text{Mass (mg)} = 50 \text{ mmol/L} \times 0.001 \text{ L} \times 340.37 \text{ g/mol} \times 1000 \text{ mg/g} = 17.02 \text{ mg}$
- **Weighing:** Accurately weigh the calculated amount of **Brousochalcone A** powder in a sterile microcentrifuge tube.
- **Dissolution:** Add the required volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
- **Mixing:** Tightly cap the tube and vortex thoroughly. If precipitation occurs or dissolution is slow, sonicate the solution in a water bath for a few minutes until the solution is clear.^{[4][8]} Gentle heating can also aid dissolution.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.^[8]

Protocol 2: Preparation of Formulation for In Vivo Use

This protocol provides a method for preparing **Brousochalcone A** in a vehicle suitable for animal studies, based on established formulations.^{[4][8]}

Materials:

- High-concentration **Brousochalcone A** stock solution in DMSO (from Protocol 1)
- PEG300
- Tween-80

- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- Solvent Order: It is critical to add and mix the solvents in the specified sequence to ensure the compound remains in solution.[\[4\]](#)
- Preparation Steps (Example for 1 mL final volume): a. Start with 100 μ L of a 25 mg/mL **Brousochalcone A** stock in DMSO.[\[8\]](#) b. Add 400 μ L of PEG300 to the DMSO solution. Mix until uniform. c. Add 50 μ L of Tween-80. Mix until the solution is clear. d. Add 450 μ L of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
- Final Concentration: This procedure results in a final **Brousochalcone A** concentration of 2.5 mg/mL.
- Use: It is recommended to prepare this working solution fresh for immediate use.[\[4\]](#)

Storage and Stability

Proper storage is essential to maintain the biological activity of **Brousochalcone A**.

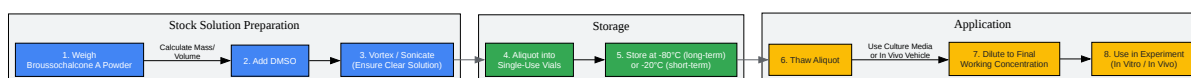
- Solid Powder: Store at -20°C for up to 3 years. Keep the container tightly sealed and protected from moisture.[\[4\]](#)
- Stock Solution in Solvent:
 - Store aliquots at -80°C for long-term storage (up to 6 months to 1 year).[\[4\]](#)[\[8\]](#)
 - For short-term storage, aliquots can be kept at -20°C for up to 1 month.[\[8\]](#)

Note: Always bring aliquots to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles.

Biological Activity and Signaling Pathways

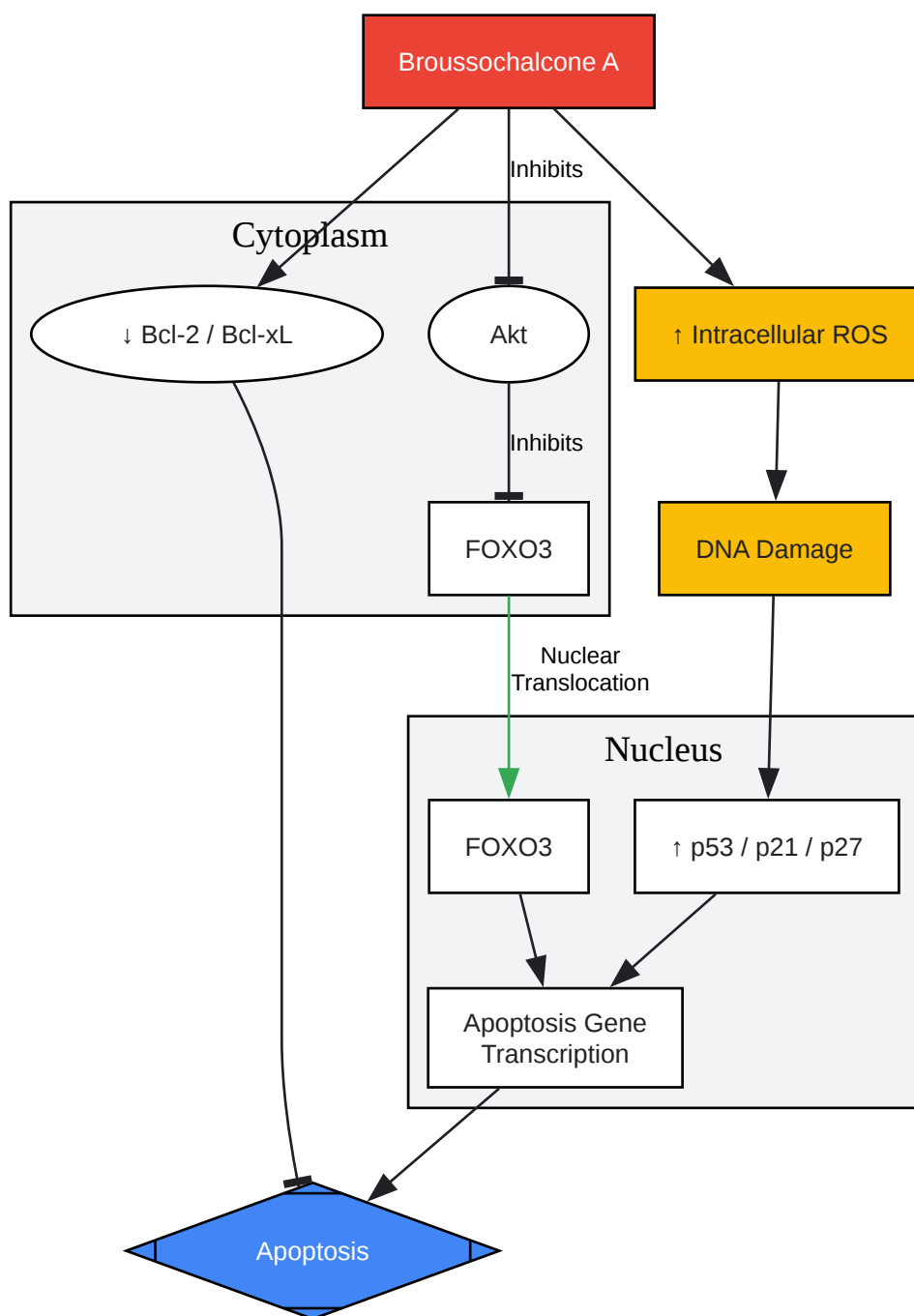
Brousochalcone A exerts its anticancer effects through multiple mechanisms. It induces apoptosis in human renal cancer cells by increasing intracellular ROS levels, which leads to the activation and nuclear translocation of the FOXO3 transcription factor.[1][9] It also acts as a novel inhibitor of the orphan nuclear receptor NR4A1, which is overexpressed in many cancers.[6] Additionally, it can promote the degradation of β -catenin, thereby antagonizing the Wnt signaling pathway, which is often aberrantly activated in colorectal and liver cancers.[5]

Visualizations



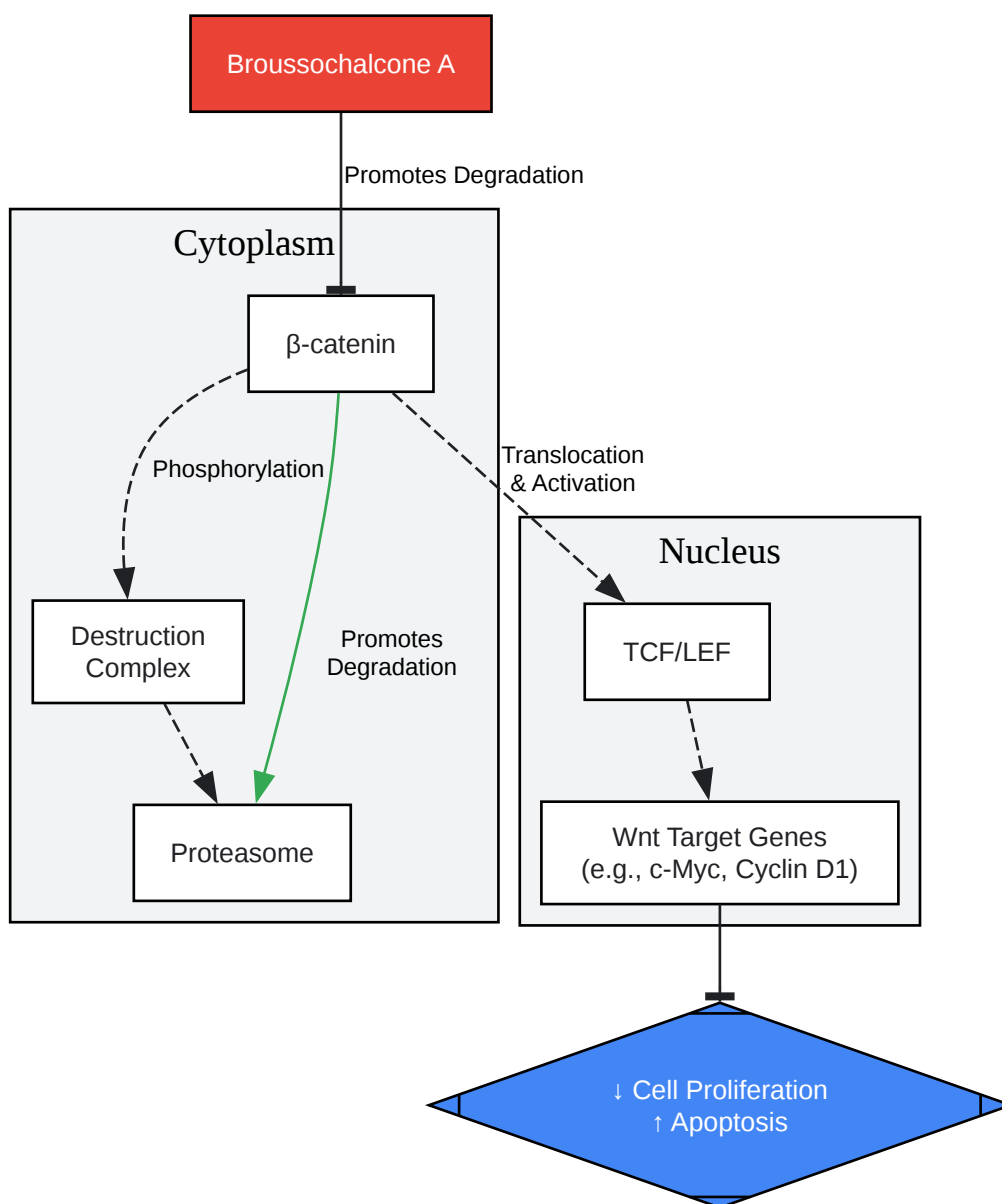
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Caption: Workflow for **Brousochalcone A** Stock Solution Preparation and Use.



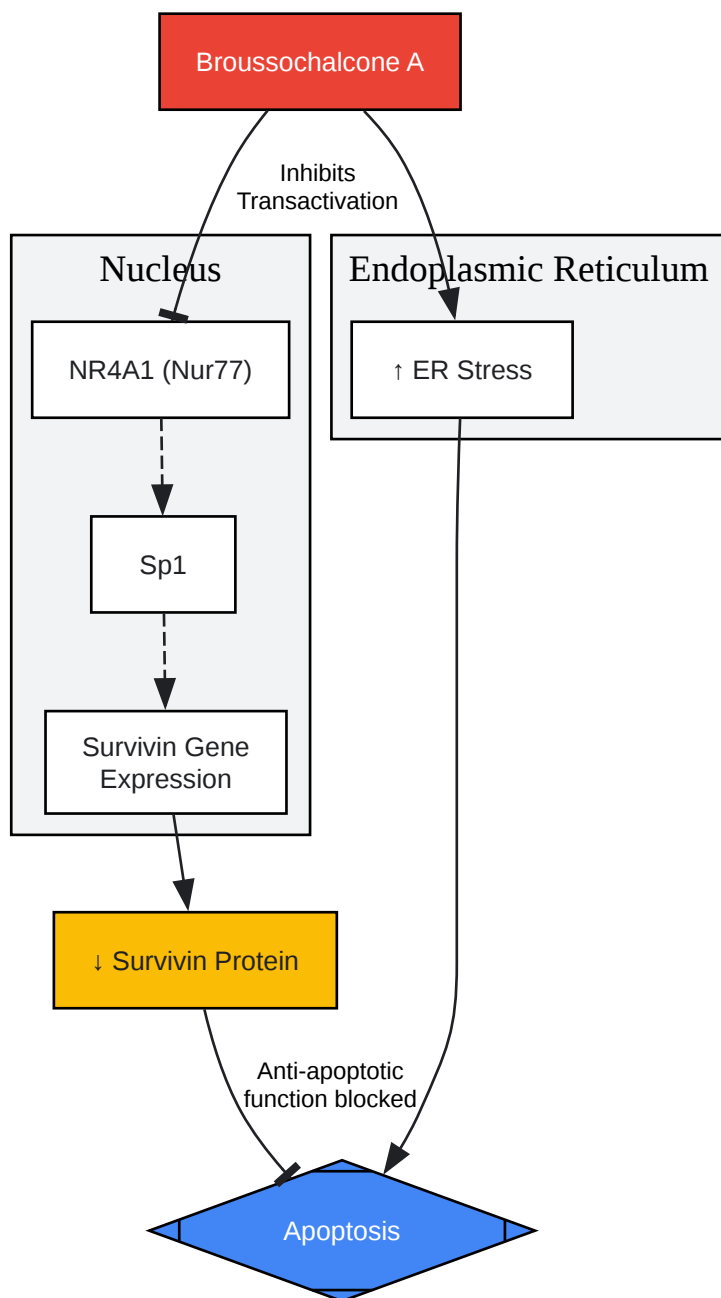
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Caption: Brousochalcone A induces apoptosis via the ROS/FOXO3 signaling pathway.[1]



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Caption: Brousochalcone A inhibits Wnt signaling by promoting β-catenin degradation.[5]



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Caption: Brousochalcone A acts as an NR4A1 inhibitor to induce apoptosis.[6]

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